(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Overview
Description
(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Paul, Adili, and Seidel (2019) discuss the use of acetic acid as a solvent and promoter in redox-neutral annulations involving cyclic amines, showcasing the chemical's role in facilitating dual C-H functionalization in organic synthesis. This process is particularly noteworthy for its efficiency and potential applications in creating complex organic compounds (Paul, Adili, & Seidel, 2019).
Pharmacological Applications
El Kayal et al. (2019) detail the synthesis and evaluation of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid for their anticonvulsant activities. This study not only provides a novel synthesis approach but also identifies compounds with promising pharmacological profiles, indicating the potential of these derivatives in drug development for neurological disorders (El Kayal et al., 2019).
Environmental Applications
Li, Zhou, and Pan (2018) explore the use of acetic acid derivatives in environmental remediation, specifically in the degradation of 2,4-dichlorophenoxyacetic acid by activating persulfate. This study highlights the potential of such chemical processes in treating persistent organic pollutants in water, improving the efficiency and sustainability of environmental cleanup efforts (Li, Zhou, & Pan, 2018).
Properties
IUPAC Name |
2-(4-methyl-2,3-dioxoquinoxalin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-7-4-2-3-5-8(7)13(6-9(14)15)11(17)10(12)16/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNLYIFTYSKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C(=O)C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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